molecular formula C14H13Cl2NO B1593664 N,N-Bis(4-chlorobenzyl)hydroxylamine CAS No. 40861-08-3

N,N-Bis(4-chlorobenzyl)hydroxylamine

Cat. No. B1593664
CAS RN: 40861-08-3
M. Wt: 282.2 g/mol
InChI Key: LJISSWQMTWDSGS-UHFFFAOYSA-N
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Description

“N,N-Bis(4-chlorobenzyl)hydroxylamine” is an organic compound with the molecular formula C14H13Cl2NO . It has a molecular weight of 282.17 .


Molecular Structure Analysis

The InChI code for N,N-Bis(4-chlorobenzyl)hydroxylamine is 1S/C14H13Cl2NO/c15-13-5-1-11(2-6-13)9-17(18)10-12-3-7-14(16)8-4-12/h1-8,18H,9-10H2 .


Physical And Chemical Properties Analysis

N,N-Bis(4-chlorobenzyl)hydroxylamine is a solid .

Scientific Research Applications

Synthesis Enhancements and Safety

N,N-Bis(4-chlorobenzyl)hydroxylamine and related compounds have been pivotal in enhancing synthesis methodologies. For instance, N,O-bis(tert-butoxycarbonyl)hydroxylamine was synthesized with high yield and improved safety compared to previous methods, using readily available reagents (Staszak & Doecke, 1993). This shows the compound's role in facilitating safer and more efficient synthetic processes in chemical research.

Novel Drug Synthesis

These hydroxylamine derivatives have been instrumental in synthesizing various pharmacologically active compounds. For example, they have been used in the synthesis of the 5-lipoxygenase inhibitor LY280810 and other hydroxylamine and hydroxamic acid derivatives (Staszak & Doecke, 1994). This highlights their significance in the development of new drugs and therapeutic agents.

Exploring Chemical Properties and Reactions

The study of N,O-bis-acylated hydroxylamine derivatives has led to the discovery of efficient precursors for nitroxyl (HNO) production, offering insights into their complex aqueous chemistry (Sutton et al., 2012). This research contributes to our understanding of hydroxylamine chemistry and its potential applications.

Catalytic Asymmetric Synthesis

N,O-Bis(tert-butoxycarbonyl)hydroxylamines, as imine surrogates, have been utilized in catalytic asymmetric methods for synthesizing α-amino esters and ketones (Xu et al., 2020). This demonstrates their role in facilitating complex organic syntheses, which is essential for creating a variety of organic compounds with potential applications in pharmaceuticals and materials science.

Mechanistic Studies and Rearrangements

The understanding of reaction mechanisms and rearrangements involving hydroxylamine derivatives has been advanced through studies like the one on bis(organosilyl)(organostannyl)hydroxylamines (Schmatz et al., 2003). These studies provide valuable insights into the behavior of hydroxylamine compounds under various conditions, enhancing our knowledge of organic chemistry.

Safety and Hazards

The safety information available indicates that N,N-Bis(4-chlorobenzyl)hydroxylamine may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-bis[(4-chlorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c15-13-5-1-11(2-6-13)9-17(18)10-12-3-7-14(16)8-4-12/h1-8,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJISSWQMTWDSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334532
Record name 1-(4-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-hydroxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(4-chlorobenzyl)hydroxylamine

CAS RN

40861-08-3
Record name 1-(4-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-hydroxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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